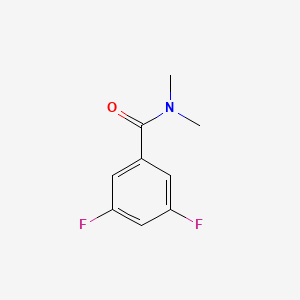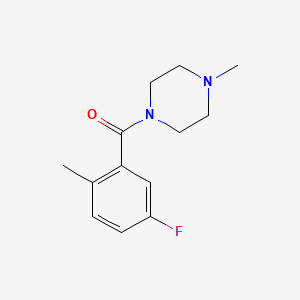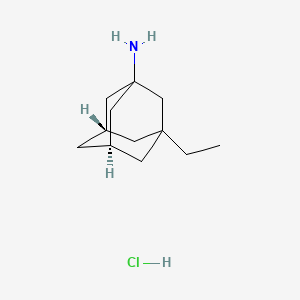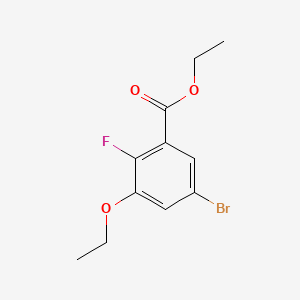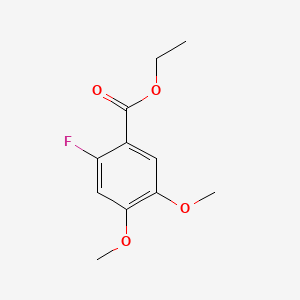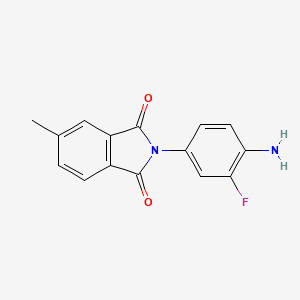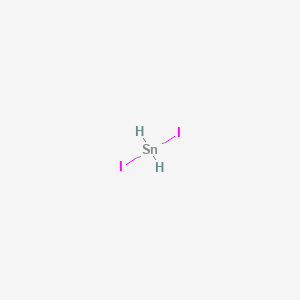![molecular formula C11H19NO3 B14028164 tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate: is a bicyclic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of a suitable amino alcohol derivative. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate serves as a valuable intermediate for the construction of complex molecular architectures. Its unique bicyclic structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural framework can be modified to create derivatives with specific biological activities, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs targeting various diseases, including neurological disorders and infectious diseases.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties. Its incorporation into polymeric structures can enhance the mechanical and thermal stability of the materials.
Mechanism of Action
The mechanism by which tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: tert-Butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
AGRWFASKUGVNRK-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H]2[C@@H]1C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



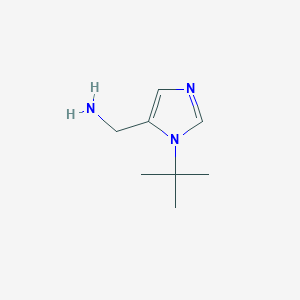
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
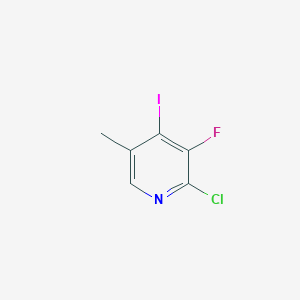
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
